![molecular formula C17H21F3N2O5S B2644325 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2309798-42-1](/img/structure/B2644325.png)

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

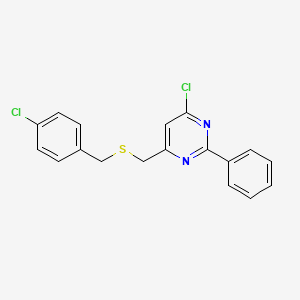

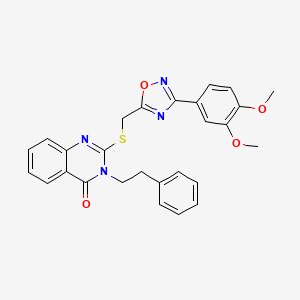

“N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C17H21F3N2O5S and an average mass of 422.419 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its long IUPAC name. It includes a tetrahydro-2H-thiopyran ring, which is a six-membered sulfur-containing ring, and a phenyl ring with a trifluoromethoxy group attached .Applications De Recherche Scientifique

Catalytic Applications in Water Oxidation

A study on a new family of tetra-anionic tetradentate amidate ligands and their Cu(II) complexes, including those similar in structure to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, showed significant potential in catalytic water oxidation. The research highlighted how the electron-donating capacity at the aromatic ring of these ligands could drastically reduce the overpotential for water oxidation, leading to a more efficient catalytic process. This work suggests that modifications to the electronic properties of such ligands could lead to highly efficient water oxidation catalysts with lower energy requirements (Garrido‐Barros et al., 2015).

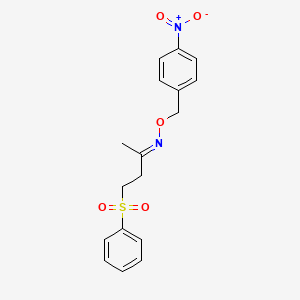

Electrocatalytic Reactions and N-Oxyl Compounds

Another relevant study focused on the electrochemical properties and electrocatalytic applications of N-oxyl compounds, which are structurally and functionally related to the compound of interest. The research provided insights into how these compounds, through facile redox reactions, can mediate a wide range of electrosynthetic reactions. This demonstrates the potential of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and related structures in electrocatalytic applications, particularly in the selective oxidation of organic molecules (Nutting, Rafiee, & Stahl, 2018).

Synthesis and Structural Applications

Research on the synthesis and formation of vic-dioxime complexes provides insights into the chemical reactivity and potential applications of compounds structurally similar to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the development of new materials. The study demonstrated how ligands form mononuclear complexes with metals, suggesting applications in coordination chemistry and material science, particularly for the development of novel molecular architectures with specific properties (Canpolat & Kaya, 2005).

Novel Synthetic Methodologies

A study on the novel acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides, which are chemically related to the compound of interest, highlights the versatility and innovative approaches in organic synthesis. This research offers a new synthetic route to a wide range of oxalamides, potentially including N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, thereby expanding the toolkit for the synthesis of complex organic molecules (Mamedov et al., 2016).

Propriétés

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O5S/c18-17(19,20)27-13-3-1-12(2-4-13)22-15(25)14(24)21-11-16(26-8-7-23)5-9-28-10-6-16/h1-4,23H,5-11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMNELMBODSWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2644242.png)

![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)

![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)

![methyl 2-(3-methanesulfonylbenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)

![12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2644250.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)